molecular formula C7H3ClF2O B1489380 5-Chloro-2,3-difluorobenzaldehyde CAS No. 1783512-25-3

5-Chloro-2,3-difluorobenzaldehyde

Cat. No.: B1489380
CAS No.: 1783512-25-3
M. Wt: 176.55 g/mol
InChI Key: HLYCKSVXKADVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is characterized by the presence of a benzene ring substituted with a chlorine atom at the 5-position and two fluorine atoms at the 2- and 3-positions, along with an aldehyde group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the selective chlorination and fluorination of 2,3-difluorobenzaldehyde using appropriate halogenating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-difluorobenzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the aldehyde group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Major Products Formed:

  • Oxidation: 5-Chloro-2,3-difluorobenzoic acid

  • Reduction: 5-Chloro-2,3-difluorobenzyl alcohol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-2,3-difluorobenzaldehyde is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.

  • Medicine: It is involved in the development of new drugs, particularly those targeting specific receptors or enzymes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldehyde

  • 3,5-Difluorobenzaldehyde

  • 2,6-Dichlorobenzaldehyde

  • 3,4-Difluorobenzaldehyde

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-chloro-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCKSVXKADVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,3-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,3-difluorobenzaldehyde
Reactant of Route 3
5-Chloro-2,3-difluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,3-difluorobenzaldehyde
Reactant of Route 5
5-Chloro-2,3-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloro-2,3-difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.